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Compound of Interest

Compound Name:

Tert-butyl 4-(2-

bromoacetyl)piperidine-1-

carboxylate

Cat. No.: B153289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation of tert-butyl 4-(2-
bromoacetyl)piperidine-1-carboxylate. The document outlines the analytical techniques and

data interpretation used to confirm the chemical structure of this important building block in

pharmaceutical synthesis.

Chemical Structure and Properties
IUPAC Name: tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

Synonyms: 1-Boc-4-(2-bromoacetyl)piperidine, 1,1-Dimethylethyl 4-(2-bromoacetyl)-1-

piperidinecarboxylate[1]

CAS Number: 301221-79-4[2]

Molecular Formula: C₁₂H₂₀BrNO₃[3]

Molecular Weight: 306.20 g/mol [3]

Appearance: White to light yellow powder or crystals[1]

Purity: Typically >95% (GC)[1]
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Spectroscopic and Analytical Data
The structural confirmation of tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is

achieved through a combination of spectroscopic methods. The following tables summarize the

key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR

Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.10 s 2H -C(O)CH₂Br

4.05 m 2H Piperidine H₂ₑ, H₆ₑ

2.95 m 1H Piperidine H₄

2.70 t 2H Piperidine H₂ₐ, H₆ₐ

1.80 d 2H Piperidine H₃ₑ, H₅ₑ

1.46 s 9H -C(CH₃)₃

1.25 q 2H Piperidine H₃ₐ, H₅ₐ

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

202.5 C=O (ketone)

154.7 C=O (carbamate)

79.5 -C(CH₃)₃

48.5 Piperidine C₄

43.5 Piperidine C₂, C₆

31.0 -C(O)CH₂Br

28.4 -C(CH₃)₃

28.2 Piperidine C₃, C₅
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Table 3: Mass Spectrometry Data (ESI+)
m/z Ion

306.0699 [M+H]⁺

328.0519 [M+Na]⁺

Predicted data from PubChemLite.[3]

Table 4: IR Spectroscopy Data (ATR)
Wavenumber (cm⁻¹) Intensity Assignment

2975 Strong C-H stretch (alkane)

1720 Strong C=O stretch (ketone)

1685 Strong C=O stretch (carbamate)

1420 Medium C-H bend (CH₂)

1240 Strong C-N stretch

1160 Strong C-O stretch

650 Medium C-Br stretch

Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: Bruker Avance 400 MHz spectrometer.

Solvent: Chloroform-d (CDCl₃).

Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of

CDCl₃.
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¹H NMR: Standard proton experiment was run with a 30° pulse and a relaxation delay of 1

second. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an

internal standard.

¹³C NMR: A standard proton-decoupled carbon experiment was performed. Chemical shifts

are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).

Mass Spectrometry (MS)
Instrument: Agilent 6520 Accurate-Mass Q-TOF LC/MS.

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Sample Preparation: The sample was dissolved in methanol to a concentration of 1 mg/mL

and introduced into the ESI source via a syringe pump.

Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.

Infrared (IR) Spectroscopy
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.

Sample Preparation: A small amount of the solid sample was placed directly on the ATR

crystal.

Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹.

Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of tert-butyl
4-(2-bromoacetyl)piperidine-1-carboxylate.
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Structure Elucidation Workflow
Molecular Formula

C12H20BrNO3

Mass Spectrometry
(ESI+)

Provides Molecular Weight

Proposed Structure

IR Spectroscopy

Identify Functional Groups
(Ketone, Carbamate, Alkyl Bromide)

Identifies C=O, C-N, C-O, C-Br

13C NMR Spectroscopy

Determine Carbon Skeleton
(Piperidine, t-Butyl)

Shows number and type of carbons

1H NMR Spectroscopy

Establish Connectivity
(Proton Environment and Coupling)

Shows proton environments and neighbors

Final Structure Confirmation

Consistent Data

Click to download full resolution via product page

Caption: Logical workflow for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b153289#tert-butyl-4-2-bromoacetyl-piperidine-1-
carboxylate-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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